4-Ethylpyrimidin-2-ol hydrochloride
Overview
Description
4-Ethylpyrimidin-2-ol hydrochloride is a chemical compound with the CAS number 856152-91-5 . It is used for pharmaceutical testing .
Synthesis Analysis
Pyrimidines, including 4-Ethylpyrimidin-2-ol hydrochloride, can be synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Ethylpyrimidin-2-ol hydrochloride is not explicitly mentioned in the search results.Chemical Reactions Analysis
Pyrimidines, including 4-Ethylpyrimidin-2-ol hydrochloride, can undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications
Synthesis and Process Research
4-Ethylpyrimidin-2-ol hydrochloride plays a role as an intermediate in the synthesis of various pyrimidine derivatives, which are crucial in the development of anticancer drugs such as dasatinib. The optimization of synthesis conditions for related compounds emphasizes its importance in the pharmaceutical industry for the creation of high-yield, effective drug intermediates (Guo Lei-ming, 2012).
Crystal Structure Analysis
Research into the crystal structures of aminopyrimidine derivatives, including those related to 4-ethylpyrimidin-2-ol hydrochloride, highlights the compound's utility in understanding hydrogen bonding and molecular interactions. These studies provide insights into the molecular basis of drug-receptor interactions, contributing to the development of antimalarial and other therapeutic agents (K. Balasubramani, P. Muthiah, D. Lynch, 2007).
Development of Biologically Active Heterocycles
The compound is also explored as a precursor in the synthesis of biologically active heterocycles. Research demonstrates its potential for introducing aryloxydifluoromethyl substituents, which can enhance the biological activity of heterocyclic compounds. This is particularly relevant in the design of new pharmaceuticals with improved efficacy and safety profiles (S. Y. Solodukhin, A. Peregudov, E. Vorontsov, N. D. Chkanikov, 2004).
Multicomponent Cascade Reactions
Innovative synthetic approaches involving 4-ethylpyrimidin-2-ol hydrochloride have been developed, such as multicomponent cascade reactions. These methods enable the efficient synthesis of complex bipyrimidine derivatives, showcasing the compound's versatility in facilitating the creation of novel chemical entities with potential therapeutic applications (Li Chen, Rong Huang, Xinghan Yun, Tianxin Hao, Shengjiao Yan, 2021).
Agricultural Applications
Some derivatives of 4-ethylpyrimidin-2-ol hydrochloride have been investigated for their potential in agriculture, specifically as growth stimulants. These studies reveal the compound's broader applicability beyond pharmaceuticals, offering opportunities for enhancing crop yields and improving food security (A. Yengoyan, Zhermen A. Azaryan, V. A. Pivazyan, E. Ghazaryan, R. Tamazyan, A. Ayvazyan, 2020).
Future Directions
While specific future directions for 4-Ethylpyrimidin-2-ol hydrochloride are not mentioned in the search results, pyrimidines in general have been studied for their potential in various biological activities, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . Future studies may focus on these areas to develop new pyrimidines as therapeutic agents .
properties
IUPAC Name |
6-ethyl-1H-pyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIIVPSAUYERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyrimidin-2-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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